Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate basic properties
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Executive Summary
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with fused ring systems offering a unique three-dimensional architecture for interacting with biological targets.[1] Among these, scaffolds combining sulfur and oxygen heteroatoms, such as the thieno[2,3-c]pyran system, are of growing interest for their diverse biological activities.[1] This technical guide provides a comprehensive analysis of a specific member of this class: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. We delve into its molecular structure, plausible synthetic routes, and a detailed theoretical and experimental examination of its basic properties. Understanding the basicity and the precise pKa of this molecule is critical for drug development professionals, as these parameters profoundly influence a compound's pharmacokinetic profile, including aqueous solubility, membrane permeability, and formulation potential. This document is intended for researchers and scientists in medicinal chemistry and drug discovery, offering field-proven insights into the characterization and handling of this promising chemical scaffold.
The Thieno[2,3-c]pyran Scaffold: A Privileged Structure
The fusion of a thiophene ring with a pyran ring creates the thieno[2,3-c]pyran bicyclic system. This arrangement combines the structural features of two important classes of heterocycles.[2] Saturated oxygen and sulfur heterocycles are core components of numerous FDA-approved drugs and biologically active molecules, recognized for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific molecule of interest, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (CAS Number: 1169491-11-5), presents a unique substitution pattern that warrants a detailed investigation of its chemical behavior, particularly its basicity.[3]
Molecular Structure Analysis
A foundational understanding of a molecule's properties begins with its structure. The key functional groups and heteroatoms determine its reactivity and intermolecular interactions.
Caption: Structure of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate with potential basic centers highlighted.
Synthesis and Characterization
While specific literature on the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is sparse, a highly plausible route can be designed based on the well-established Gewald aminothiophene synthesis. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. For our target, a cyclic ketone precursor would be required.
Proposed Synthetic Workflow
The synthesis would logically proceed through a multi-step sequence starting from readily available commercial materials. The key is the formation of the fused pyran ring prior to the construction of the thiophene ring.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Experimental Protocol: Gewald Synthesis
This protocol is a representative methodology. The causality behind using a base like morpholine is to facilitate both the initial Knoevenagel condensation and the subsequent ring closure involving elemental sulfur.
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (5 mL/mmol).
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Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture.
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Catalysis: Add morpholine (0.5 eq) dropwise while stirring. The addition of a secondary amine is crucial for catalyzing the multi-component reaction.
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Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid or oil via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Structural Elucidation
The unambiguous confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques.[4]
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¹H NMR: Would confirm the presence of the ethyl ester protons (a quartet and a triplet), and singlets or multiplets corresponding to the protons on the dihydropyran and thiophene rings.
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¹³C NMR: Would show characteristic peaks for the ester carbonyl carbon, the sp² carbons of the thiophene ring, and the sp³ carbons of the dihydropyran ring.[5]
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Mass Spectrometry (MS): Would confirm the molecular weight of the compound (C₁₀H₁₂O₃S, MW: 212.27 g/mol ).[3]
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester and C-O-C and C-S-C stretches of the heterocyclic rings.
Analysis of Basic Properties
The basicity of a molecule is a measure of its ability to accept a proton. In a complex heterocycle like Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, there are several potential sites for protonation. Identifying the most basic site is key to predicting its behavior in biological systems.
Theoretical Assessment of Protonation Sites
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Thiophene Sulfur: In aromatic heterocyles like thiophene (and pyrrole), the lone pairs on the heteroatom are integral to the aromatic π-electron system.[6] Protonating the sulfur would disrupt this aromaticity, which is energetically unfavorable. Therefore, the thiophene sulfur is predicted to be a very weak base.[6]
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Ester Carbonyl Oxygen: The lone pairs on the carbonyl oxygen are weakly basic due to the resonance delocalization with the adjacent ester oxygen and the electron-withdrawing effect of the carbonyl group.
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Pyran Oxygen: The oxygen atom in the saturated dihydropyran ring behaves like a dialkyl ether. Its lone pairs are localized and are not involved in resonance. This makes it the most probable center of basicity in the molecule.[7] While sulfur can be a stronger nucleophile than oxygen in many contexts, this does not directly correlate with basicity.[8]
Quantitative Basicity (pKa)
No experimental pKa value for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has been reported in the literature. However, we can estimate its likely range by comparing it to similar structures. The pKa is technically the measure of the acidity of the conjugate acid (BH⁺).
| Functional Group (Conjugate Acid) | Representative Compound | Typical pKa | Reference |
| Protonated Ether (R₂OH⁺) | (CH₃CH₂)₂OH⁺ | ~ -2.4 | [9] |
| Protonated Thiophene | Protonated Thiophene | ~ -7.0 | [9] |
| Protonated Ester (Carbonyl) | Protonated Ethyl Acetate | ~ -6.5 | [9] |
This table summarizes the acidity of the protonated forms of the functional groups present. A lower pKa value indicates a weaker base.
Based on this data, the molecule is expected to be a very weak base. The actual pKa of its conjugate acid will likely be in the range of -2 to -4, confirming that only strong acids can protonate it significantly.
Experimental Protocol for pKa Determination
For novel compounds, experimental determination of pKa is essential. The choice of method depends on the compound's solubility and chromophoric properties. Given the predicted low basicity, methods suitable for very weak bases are required.
Caption: Decision workflow for the experimental determination of the pKa value.
Protocol: Potentiometric Titration in a Mixed-Solvent System
This method is robust and directly measures the proton concentration. A mixed solvent is necessary due to the likely poor water solubility of the compound.
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System Calibration: Calibrate a pH electrode using standard aqueous buffers. Then, perform a calibration titration of a strong acid with a strong base in the chosen solvent mixture (e.g., 70% acetonitrile/water) to determine the electrode correction factor.
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Sample Preparation: Accurately weigh and dissolve a sample of the compound in the solvent mixture to a known concentration (e.g., 1-5 mM).
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Titration: Add a standardized strong acid titrant (e.g., 0.1 M HClO₄ in the same solvent) in small, precise increments.
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Data Acquisition: Record the electrode potential (or corrected pH value) after each addition, ensuring the reading stabilizes.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first derivative plot to find the equivalence point.
Causality and Self-Validation: The use of a mixed-solvent system is a pragmatic choice to ensure the analyte remains dissolved throughout the titration. The initial calibration titration in the same solvent system provides a self-validating internal standard, correcting for non-ideal electrode responses and ensuring the trustworthiness of the final pKa value.
Implications for Drug Development
The basicity of a drug candidate is a critical parameter influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Solubility: While the neutral form of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate may have low aqueous solubility, its ability to be protonated (even by strong acids) allows for the formation of salts. However, given its very weak basicity, stable salt formation under physiological pH (1.5 - 8.0) is highly unlikely. This implies that formulation strategies would need to focus on the neutral form, potentially using amorphous solid dispersions or co-solvents.
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Absorption: The charge state of a molecule affects its ability to cross biological membranes. As this compound will be predominantly neutral across the entire physiological pH range, its permeability will be governed by its lipophilicity (LogP) rather than its pKa.
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Target Binding: In drug design, introducing weakly basic centers can be a strategy to optimize solubility and bioavailability without introducing the liabilities of strongly basic groups.[10] The pyran oxygen could potentially act as a hydrogen bond acceptor in a protein binding site, an interaction whose strength would be modulated by the local microenvironment pH.
Conclusion
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic scaffold with potential applications in medicinal chemistry. A thorough analysis of its structure indicates that the most basic center is the pyran oxygen atom, though its basicity is predicted to be very weak, comparable to that of a simple ether. This weak basicity has significant implications for its potential as a drug candidate, suggesting it will remain in a neutral state under physiological conditions. This guide provides the theoretical foundation and a robust experimental framework for the synthesis and definitive characterization of the basic properties of this compound, enabling researchers to make informed decisions in the early stages of the drug discovery process.
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